Positional Isomerism: 3-Fluoro vs. 4-Fluoro Substitution Impacts Calculated LogP
The 3-fluorophenyl isomer (target compound) exhibits a calculated LogP of 2.39, which is identical to the 4-fluorophenyl isomer (CAS 866588-11-6) based on ChemSrc data . While this indicates similar overall lipophilicity, the electronic effects and dipole moment of the 3-fluoro substitution are known to differ from the 4-fluoro, which can influence specific interactions with biological targets. Further experimental data is required for a quantitative comparison of binding affinities.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.3925 |
| Comparator Or Baseline | Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 866588-11-6): 2.3925 |
| Quantified Difference | 0 |
| Conditions | Calculated property from ChemSrc database |
Why This Matters
This near-identical LogP suggests the compounds will have similar membrane permeability and distribution, but differences in electronic properties due to the fluoro-substituent position are not captured and can be decisive for target engagement.
